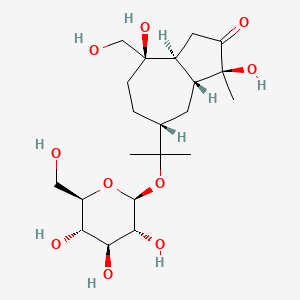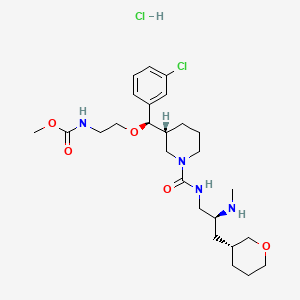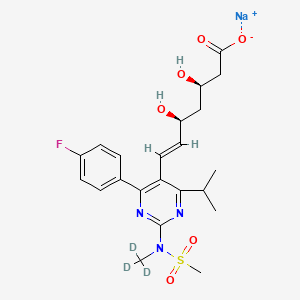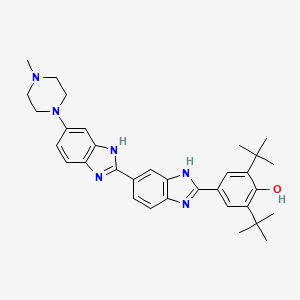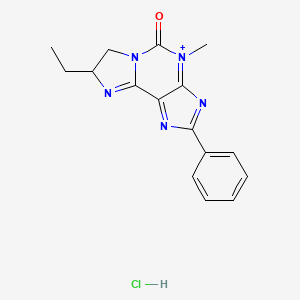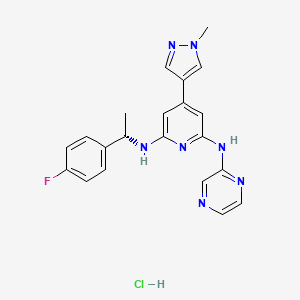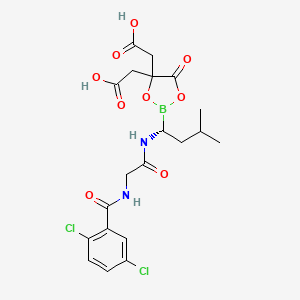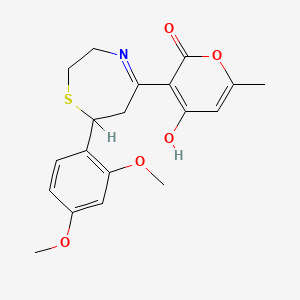
3-(7-(2,4-Dimethoxyphenyl)-2,3,6,7-tetrahydro-(1,4)thiazepin-5-yl)-4-hydroxy-6-methylpyran-2-one
Übersicht
Beschreibung
KF 38789 inhibits the binding ofcells to immobilized P-selectin IgG chimeric protein (P-selectin-Ig) with an IC50 value of 1.97 μM.
Selective inhibitor of P-selectin-mediated cell adhesion (IC50 = 1.97 μM) that displays no effects on L-selectin- and E-selectin-mediated adhesion. Blocks P-selectin-mediated binding in vitro and leukocyte accumulation in vivo.
Wissenschaftliche Forschungsanwendungen
Inhibition of P-selectin-mediated cell adhesion
KF 38789 is a selective inhibitor of P-selectin-mediated cell adhesion . It displays no effects on L-selectin- and E-selectin-mediated adhesion . This property makes it useful in studying the role of P-selectin in various biological processes and diseases.
Blocking P-selectin-mediated binding in vitro
KF 38789 has been shown to block P-selectin-mediated binding in vitro . This can be useful in studying the mechanisms of cell adhesion and migration, particularly in the context of inflammation and immune response.
Inhibition of leukocyte accumulation in vivo
KF 38789 can inhibit leukocyte accumulation in vivo . This property can be used in studying and treating conditions characterized by excessive leukocyte accumulation, such as certain inflammatory and autoimmune diseases.
Inhibition of superoxide production from human polymorphonuclear cells
KF 38789 has been shown to inhibit P-selectin-induced superoxide production from human polymorphonuclear cells . This can be useful in studying the role of superoxide in various biological processes and diseases.
Inhibition of cell adhesion to immobilized P-selectin-Ig
KF 38789 displays a concentration-dependent inhibition of U937 cell adhesion to immobilized P-selectin-Ig . This can be useful in studying the mechanisms of cell adhesion and migration, particularly in the context of inflammation and immune response.
Reduction of corneal epithelial cell migration
KF 38789 has been shown to significantly reduce corneal epithelial cell migration . This can be useful in studying wound healing processes in the cornea and developing treatments for corneal injuries.
Wirkmechanismus
Target of Action
The primary target of KF 38789 is P-selectin , a protein that plays a crucial role in the adhesion of cells . P-selectin is involved in the binding of cells to each other, a process that is essential for various biological functions .
Mode of Action
KF 38789 acts as a selective inhibitor of P-selectin-mediated cell adhesion . It inhibits the binding of U937 cells to immobilized P-selectin immunoglobulin G chimeric protein (P-selectin-Ig) with an IC50 value of 1.97 μM . This means that it can prevent P-selectin from binding to its targets, thereby disrupting the processes that rely on this interaction .
Biochemical Pathways
By inhibiting P-selectin-mediated cell adhesion, KF 38789 affects several biochemical pathways. For instance, it inhibits P-selectin-induced superoxide production from human polymorphonuclear cells . It also disrupts the recruitment of leukocytes, a type of white blood cell, in mouse peritonitis .
Pharmacokinetics
It has been shown that when injected intravenously, kf 38789 can significantly inhibit the accumulation of leukocytes in the mouse peritoneal cavity .
Result of Action
The inhibition of P-selectin-mediated cell adhesion by KF 38789 has several effects at the molecular and cellular levels. For example, it reduces the closure of a gap between confluent sheets of Human corneal epithelial (HCE)-T cells over an 8-hour period . It also reduces corneal epithelial cell migration .
Eigenschaften
IUPAC Name |
3-[7-(2,4-dimethoxyphenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-4-hydroxy-6-methylpyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-11-8-15(21)18(19(22)25-11)14-10-17(26-7-6-20-14)13-5-4-12(23-2)9-16(13)24-3/h4-5,8-9,17,21H,6-7,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFIAAAMCYVRIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C2=NCCSC(C2)C3=C(C=C(C=C3)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(7-(2,4-Dimethoxyphenyl)-2,3,6,7-tetrahydro-(1,4)thiazepin-5-yl)-4-hydroxy-6-methylpyran-2-one | |
CAS RN |
257292-29-8 | |
| Record name | KF-38789 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0257292298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KF-38789 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD6U8X7NAE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of KF38789?
A: KF38789 is a low-molecular-weight compound that specifically inhibits P-selectin-dependent cell adhesion [, ]. Unlike some inhibitors, it does not directly block the binding of P-selectin to its ligand, sialyl Lewis x []. Instead, KF38789 appears to interfere with a downstream step necessary for cell adhesion mediated by P-selectin. It has also been shown to reduce P-selectin-induced superoxide production from human polymorphonuclear cells [].
Q2: What is the significance of studying P-selectin inhibitors like KF38789?
A: P-selectin plays a crucial role in leukocyte recruitment and inflammation. Inhibition of P-selectin has shown promising results in animal models, ameliorating various diseases such as stroke, ischemia-reperfusion injury, lung injury, and arthritis []. Developing small-molecule inhibitors like KF38789, which can effectively block P-selectin's activity, represents a potential therapeutic strategy for these conditions.
Q3: Has the efficacy of KF38789 been tested in a living organism?
A: Yes, KF38789 demonstrated in vivo efficacy in a mouse model. The compound successfully inhibited thioglycolate-induced accumulation of leukocytes in the peritoneal cavity of mice []. This finding supports the potential of KF38789 as a therapeutic agent targeting inflammatory processes.
Q4: Are there differences in how KF38789 interacts with mouse and human cells?
A: While KF38789 was discovered using human cell lines, research indicates it also interacts with mouse cells []. Specifically, KF38789 inhibited the adhesion of mouse bone marrow-derived CD133+ cells to both mouse dermal and liver sinusoidal endothelial cells in the presence of platelet-rich plasma []. This suggests that the compound's mechanism of action might be conserved across species, although further research is needed to confirm this.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[7-Morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate](/img/structure/B1139444.png)
